Home > Products > Screening Compounds P50142 > Bomedemstat (dihydrochloride)
Bomedemstat (dihydrochloride) -

Bomedemstat (dihydrochloride)

Catalog Number: EVT-10986200
CAS Number:
Molecular Formula: C28H36Cl2FN7O2
Molecular Weight: 592.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bomedemstat (dihydrochloride), also known as IMG-7289, is an investigational drug developed by Imago BioSciences, now under Merck Sharp and Dohme's portfolio following their acquisition of Imago in January 2023. This compound is primarily aimed at treating myeloproliferative neoplasms, particularly essential thrombocythemia and other related conditions. Bomedemstat acts as an irreversible inhibitor of the enzyme lysine-specific demethylase-1, which plays a crucial role in epigenetic regulation by demethylating histone proteins, thereby influencing gene expression and cellular processes associated with cancer development .

Source

The compound was originally synthesized by researchers John McCall, Hugh Young Rienhoff, Jr., and Michael Clare in 2014. The patent for its composition was filed the same year, leading to various subsequent patents covering its polymorphs, salt forms, and manufacturing methods .

Classification

Bomedemstat is classified as a lysine-specific demethylase-1 inhibitor. It falls under the category of epigenetic modulators due to its action on histone methylation patterns, which are critical in gene regulation and cellular differentiation processes .

Synthesis Analysis

Methods

The synthesis of bomedemstat involves several steps that focus on the formation of its active pharmaceutical ingredient. The process typically begins with the preparation of key intermediates that are subsequently modified to yield the final product.

Technical Details

Molecular Structure Analysis

Structure

Bomedemstat (dihydrochloride) has a complex molecular structure characterized by its cyclopropyl moiety and functional groups that facilitate its interaction with lysine-specific demethylase-1. The precise molecular formula is C14_{14}H16_{16}Cl2_2N2_2O .

Data

The compound's structure allows it to form stable interactions with the active site of lysine-specific demethylase-1, effectively inhibiting its activity. The molecular weight of bomedemstat is approximately 303.19 g/mol .

Chemical Reactions Analysis

Reactions

Bomedemstat primarily functions through a series of chemical reactions that involve the irreversible inhibition of lysine-specific demethylase-1. Upon binding to the enzyme, it undergoes hydride abstraction followed by hydrolytic cleavage, leading to the formation of stable adducts that prevent further enzymatic activity.

Technical Details

The reaction mechanism includes:

  • Hydride abstraction from the target methyl group.
  • Formation of an unstable carbocation intermediate.
  • Hydrolysis yielding free amines and cinnamaldehyde fragments.
  • Regeneration of the oxidized state of flavin adenine dinucleotide through interaction with molecular oxygen, producing hydrogen peroxide as a byproduct .
Mechanism of Action

Process

Bomedemstat acts by inhibiting lysine-specific demethylase-1, which is essential for regulating gene expression through histone modification. By irreversibly binding to this enzyme, bomedemstat disrupts the demethylation process of histone H3K4 marks, which are typically associated with transcriptional repression.

Data

This inhibition leads to increased levels of methylated histones (H3K4me1 and H3K4me2), thereby altering gene expression profiles critical for cell proliferation and survival in malignancies . Studies have shown that treatment with bomedemstat can reduce mutation burdens and improve clinical symptoms in patients with myeloproliferative neoplasms .

Physical and Chemical Properties Analysis

Physical Properties

Bomedemstat (dihydrochloride) is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

The compound has demonstrated significant anti-cancer activities in preclinical models. Its solubility profile suggests potential for oral administration, aligning with its development as an oral therapeutic agent for cancer treatment .

Relevant data includes:

  • Melting Point: Not explicitly stated but inferred to be stable under typical storage conditions.
  • Solubility: Soluble in aqueous solutions.
Applications

Bomedemstat is primarily being explored for its therapeutic potential in treating myeloproliferative neoplasms such as essential thrombocythemia. Clinical trials have demonstrated its ability to reduce platelet counts significantly while improving symptoms associated with these conditions. Additionally, ongoing studies are assessing its effectiveness against various hematological malignancies due to its mechanism targeting epigenetic modifications .

Properties

Product Name

Bomedemstat (dihydrochloride)

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride

Molecular Formula

C28H36Cl2FN7O2

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1

InChI Key

PPKDUCDLYRHGFX-DVNXTAPYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.